molecular formula C8H13NO5S2. 2NH3 B195459 DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid CAS No. 121213-21-6

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

Cat. No.: B195459
CAS No.: 121213-21-6
M. Wt: 267.3 g/mol
InChI Key: JXVPSTRNHZDJFF-YFKPBYRVSA-N
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Description

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is a sulfur-containing amino acid derivative with a complex structure. It features:

  • A 4-mercaptobutanoic acid backbone (HS-CH2-CH2-CH2-COOH).
  • A carboxymethyl thio acetyl group (-CO-CH2-S-CH2COOH) attached to the amino group at position 2.

This compound combines thiol (-SH), carboxylic acid (-COOH), and amide (-CONH-) functionalities, making it structurally distinct from simpler amino acids like methionine or cysteine. Its molecular weight is estimated to be ~300–350 g/mol, significantly higher than standard amino acids due to its branched substituents.

Properties

IUPAC Name

(2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPSTRNHZDJFF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](C(=O)O)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923725
Record name N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121213-21-6
Record name DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121213216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid typically involves multiple steps, including the introduction of carboxymethyl and mercapto groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include disulfides, thiol derivatives, and substituted carboxymethyl compounds.

Scientific Research Applications

Antioxidant Activity

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid exhibits antioxidant properties, which can be crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with thiol groups, like this one, can scavenge free radicals and protect cells from oxidative damage .

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxicity against human cancer cells, including breast and colon cancer lines, by inducing apoptosis through mitochondrial pathways .

Case Study : A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.

Neuroprotective Effects

Evidence suggests that the compound may have neuroprotective effects due to its ability to modulate homocysteine levels in the brain. Elevated homocysteine is associated with neurodegenerative diseases; thus, this compound could be beneficial in managing such conditions .

Table of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of homocysteine levels

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can inhibit their normal biological functions. The molecular targets include various metal-dependent enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

DL-Methionine (CAS 59-51-8)

Structure: C5H11NO2S, with a methylthio (-SCH3) group at position 4 and an amino group at position 2 .

Property DL-Methionine Target Compound
Molecular Weight 149.21 g/mol ~300–350 g/mol (estimated)
Key Functional Groups -SCH3, -NH2, -COOH -SH, -CONH-, -COOH (×2)
Solubility Moderate in water Higher (due to additional -COOH)
Reactivity Stable thioether linkage Thiol (-SH) prone to oxidation
Biological Role Essential amino acid Potential chelator/enzyme inhibitor

Key Differences :

  • The target compound’s dual carboxylic acid groups enhance water solubility and metal-chelating capacity compared to methionine’s single -COOH.
  • The thiol (-SH) group increases redox sensitivity, unlike methionine’s stable thioether (-SCH3).

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Derivatives

Structure : Features a carboxymethyl thio group (-S-CH2COOH) at position 2 and a ketone (-C=O) at position 4 .

Property 2-[(Carboxymethyl)sulfanyl] Derivatives Target Compound
Position 4 Group Ketone (-C=O) Thiol (-SH)
Backbone Butanoic acid with aryl substitution Unsubstituted butanoic acid
Applications Medicinal chemistry (enzyme inhibition) Undocumented (theoretical)

Key Differences :

  • The target compound’s thiol group enables disulfide bond formation, while ketone-containing derivatives are more likely to participate in nucleophilic reactions.

DL-4-Hydroxy-2-ketoglutaric Acid Lithium Salt (CAS 1187-99-1)

Structure : C5H6O6·Li+, with hydroxy (-OH) and ketone (-C=O) groups .

Property DL-4-Hydroxy-2-ketoglutaric Acid Target Compound
Key Functional Groups -OH, -C=O, -COOH -SH, -CONH-, -COOH (×2)
Metal Interaction Chelates via -OH and -COOH Chelates via -SH and -COOH
Stability Stable under neutral conditions Oxidizes in air (thiol group)

Key Differences :

  • The target compound’s thiol group provides stronger affinity for soft metals (e.g., Hg²⁺, Pb²⁺) compared to hydroxy-ketone derivatives.

Perfluoroalkyl Thio Compounds (e.g., CAS 1078715-61-3)

Structure : Fluorinated alkyl chains with thioether (-S-) linkages .

Property Perfluoroalkyl Thio Compounds Target Compound
Hydrophobicity Extreme (due to -CF2- chains) Moderate (polar -COOH groups)
Chemical Stability High (C-F bonds inert) Lower (thiol oxidation)
Applications Surfactants, firefighting foams Theoretical: Biocompatible agents

Key Differences :

  • The target compound’s non-fluorinated structure reduces environmental persistence and improves biodegradability.

Biological Activity

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, also known as a thioacid derivative, has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound belongs to a class of peptidomimetics that exhibit diverse biological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO5SC_8H_{13}NO_5S, with a molecular weight of approximately 267.32 g/mol. Its structure features a carboxymethyl thioacetyl group and a mercaptobutanoic acid moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Mucolytic Properties : Similar to its metabolite Erdosteine, it may aid in the breakdown of mucus, making it beneficial in respiratory conditions.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of thioacid derivatives, including this compound). Results showed significant reductions in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group exhibited decreased levels of TNF-alpha and IL-6 compared to controls, suggesting that this compound could be effective in managing inflammatory diseases .

Pharmacological Applications

Given its biological activity, this compound is being investigated for various pharmacological applications:

  • Respiratory Diseases : Its mucolytic properties make it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.
  • Chronic Inflammation : Potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease due to its anti-inflammatory effects.

Summary of Research Studies

Study TypeFindingsReference
Antioxidant StudySignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased cytokine levels in arthritis model
Mucolytic ActivityEnhanced mucus clearance in respiratory models

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing its therapeutic potential.

Q & A

Q. Q1. What are the recommended synthetic routes for DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, and how do reaction conditions influence yield?

A1. The compound can be synthesized via a Michael-type addition strategy, similar to the synthesis of structurally related thiol-containing acids (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) . Key steps include:

  • Step 1: Prepare the α,β-unsaturated ketone precursor (e.g., (E)-4-oxo-2-butenoic acid derivatives) via Friedel-Crafts acylation using maleic anhydride.
  • Step 2: Introduce the thiol group via nucleophilic addition of thioglycolic acid under controlled pH (6–7) and temperature (25–40°C) to minimize disulfide formation.
  • Step 3: Purify the product using reverse-phase HPLC, as thiols are prone to oxidation.
    Yield Optimization: Reaction time (8–12 hrs) and stoichiometric excess of thioglycolic acid (1.2–1.5 eq) improve yields to ~60–75% .

Q. Q2. How should researchers characterize the purity and stability of this compound, given its thiol functional group?

A2. Use a multi-modal analytical approach:

  • Purity Analysis: Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a reference standard (e.g., USP-grade methionine derivatives for thiol calibration) .
  • Stability Testing: Conduct accelerated degradation studies under oxidative (H₂O₂, 0.1% v/v) and thermal (40°C) conditions. Monitor thiol depletion via Ellman’s assay (detection limit: 0.1 μM) .
  • Storage Recommendations: Lyophilize the compound and store under argon at −80°C to prevent disulfide bond formation .

Advanced Research Questions

Q. Q3. How can researchers resolve enantiomeric mixtures of this compound, and what analytical techniques validate chiral purity?

A3. Chiral resolution is critical due to the presence of stereocenters (e.g., DL-configuration):

  • Method 1: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid. Retention time differences of ≥2 min confirm baseline separation .
  • Method 2: Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H-NMR to assess diastereomeric excess (>95% required for pharmacological studies) .
    Validation: Cross-validate with circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric ratios .

Q. Q4. How should contradictory data on the compound’s reactivity with metal ions be addressed in kinetic studies?

A4. Discrepancies often arise from thiol-metal coordination dynamics:

  • Experimental Design: Conduct stopped-flow spectrophotometry to measure reaction rates between the compound and transition metals (e.g., Cu²⁺, Zn²⁺) under varying pH (4–9) and ionic strength (0.1–1.0 M KCl).
  • Data Interpretation: Use the Hard-Soft Acid-Base (HSAB) theory to rationalize preferential binding with soft acids (e.g., Hg²⁺ > Cu²⁺).
  • Mitigation of Artifacts: Include chelating agents (e.g., EDTA) in control experiments to suppress non-specific metal interactions .

Q. Q5. What computational strategies predict the compound’s bioavailability and target binding affinity?

A5. Combine molecular docking and ADMET profiling :

  • Step 1: Generate a 3D structure using density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry.
  • Step 2: Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in aqueous environments (TIP3P water model).
  • Step 3: Predict log P (1.8–2.3) and BBB permeability (<−1.0 indicates poor CNS penetration) using QikProp or SwissADME .
  • Target Screening: Use AutoDock Vina to screen against thiol-dependent enzymes (e.g., glutathione reductase) with binding energy thresholds ≤−7.0 kcal/mol .

Q. Q6. How can researchers design assays to evaluate the compound’s antioxidant activity without interference from its reducing properties?

A6. Employ orthogonal assays:

  • Assay 1: DPPH Radical Scavenging (λ = 517 nm): Normalize activity against Trolox and account for thiol auto-oxidation by including blank controls with N₂ purging.
  • Assay 2: FRAP (Ferric Reducing Antioxidant Power) : Use a citrate buffer (pH 3.6) and compare to ascorbic acid standards.
  • Interference Control: Pre-treat samples with iodoacetamide (10 mM) to alkylate free thiols and subtract non-specific reducing activity .

Methodological Guidelines for Data Reproducibility

  • Stereochemical Reporting: Always specify enantiomeric ratios (e.g., DL vs. meso forms) in synthetic protocols .
  • Thiol Quantification: Use HPLC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-cysteine) to improve accuracy in complex matrices .
  • Data Conflict Resolution: Cross-reference with crystallographic data (if available) or replicate experiments under inert atmospheres to minimize oxidative artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid
Reactant of Route 2
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DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

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